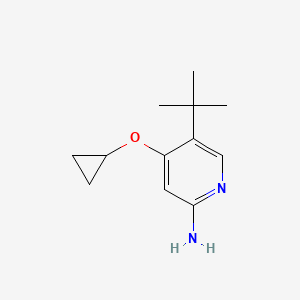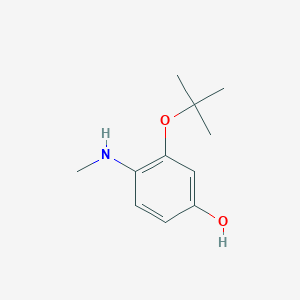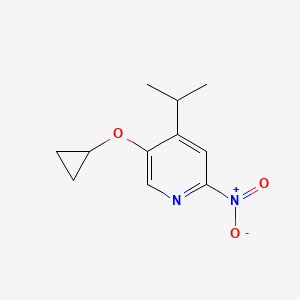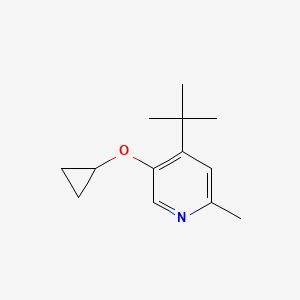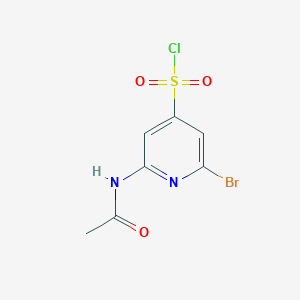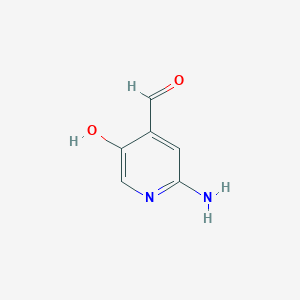
2-Amino-5-hydroxyisonicotinaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-hydroxyisonicotinaldehyde is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of an amino group at the second position and a hydroxyl group at the fifth position on the pyridine ring, along with an aldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-hydroxyisonicotinaldehyde can be achieved through several methods. One common approach involves the selective amination of 2-hydroxy-5-halopyridine. This process typically employs a copper-catalyzed reaction, where the electron-rich C-5 position of the pyridine ring is targeted for amination. The reaction conditions are generally mild and economical, making it an attractive method for laboratory synthesis .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient processes. One such method includes the cyanoacetylation of amines, followed by cyclocondensation reactions. These methods are designed to produce high yields and purity, suitable for large-scale applications .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-5-hydroxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2-Amino-5-hydroxyisonicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents.
Medicine: Research is ongoing to explore its potential as an intermediate in the development of new drugs.
Industry: It is utilized in the production of dyes and pigments, owing to its unique chemical properties
Mecanismo De Acción
The mechanism of action of 2-Amino-5-hydroxyisonicotinaldehyde involves its interaction with various molecular targets. The amino and hydroxyl groups enable it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but its structural features suggest a role in enzyme inhibition and receptor modulation .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxyisonicotinaldehyde: Similar in structure but with the hydroxyl group at the third position.
2-Amino-5-hydroxypyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
2-Amino-5-hydroxyisonicotinaldehyde is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with an aldehyde group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings .
Propiedades
Fórmula molecular |
C6H6N2O2 |
|---|---|
Peso molecular |
138.12 g/mol |
Nombre IUPAC |
2-amino-5-hydroxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C6H6N2O2/c7-6-1-4(3-9)5(10)2-8-6/h1-3,10H,(H2,7,8) |
Clave InChI |
IYMXUIWQBVQALZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1N)O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



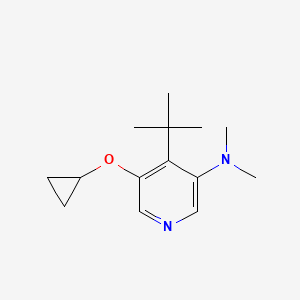
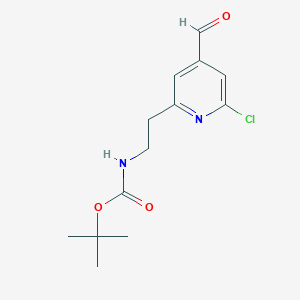

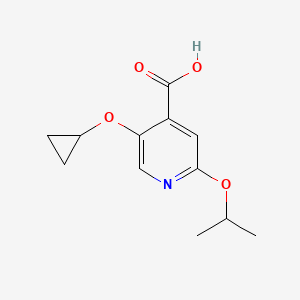
![2-[5-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14838688.png)

